molecular formula C8H8F6N2O2 B6331294 1,1'-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone) CAS No. 6345-81-9

1,1'-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone)

Cat. No. B6331294
CAS RN: 6345-81-9
M. Wt: 278.15 g/mol
InChI Key: GMBRDMSPKOYLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1’-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone)” is a chemical compound with the CAS Number: 6345-81-9 . It has a molecular weight of 278.15 and its IUPAC name is 1,4-bis (trifluoroacetyl)piperazine . The compound appears as a white to yellow solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel thieno[2,3-b]pyridines linked to N-aryl carboxamides or (carbonylphenoxy)-N-(aryl)acetamides, as well as bis(thieno[2,3-b]pyridines) linked to a piperazine core via methanone or carbonylphenoxyethanone units, were synthesized by treating the appropriate chloroacetyl- or bis-bromoacetyl derivatives with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide at reflux .


Molecular Structure Analysis

The InChI code for “1,1’-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone)” is 1S/C8H8F6N2O2/c9-7(10,11)5(17)15-1-2-16(4-3-15)6(18)8(12,13)14/h1-4H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Chemical Reactions Analysis

While specific chemical reactions involving “1,1’-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone)” are not mentioned in the search results, the compound could potentially participate in various chemical reactions due to the presence of the piperazine ring and the trifluoroacetyl groups .


Physical And Chemical Properties Analysis

The physical form of “1,1’-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone)” is a white to yellow solid .

Scientific Research Applications

Gas Chromatographic Analysis

1,4-Bis(trifluoroacetyl)piperazine: is utilized in gas chromatography as a derivatizing agent to identify and quantify amine degradation products . This application is crucial for environmental assessments and the practicality of amine-based carbon dioxide capture technologies.

Synthesis of Piperazine Derivatives

The compound serves as a key intermediate in the synthesis of various piperazine derivatives . These derivatives are significant in pharmaceuticals, showcasing a wide range of biological activities.

C–H Functionalization

Recent advances in the synthesis of piperazines have highlighted the importance of C–H functionalization . 1,4-Bis(trifluoroacetyl)piperazine can be used to introduce functional groups into the piperazine ring, enhancing its structural diversity and potential applications in drug discovery.

Photocatalytic Synthesis

In the realm of photocatalytic synthesis, 1,4-Bis(trifluoroacetyl)piperazine is employed to create complex molecules through light-driven chemical reactions . This method is valuable for constructing molecules with precise configurations needed in medicinal chemistry.

Solid-Phase Synthesis

This compound is also instrumental in solid-phase synthesis techniques, which are used for the parallel synthesis of a variety of piperazine-containing compounds . This approach is beneficial for high-throughput drug screening.

Drug Discovery

Due to its structural features, 1,4-Bis(trifluoroacetyl)piperazine is a potential candidate for drug discovery, especially in the design of drugs with improved pharmacokinetic profiles . Its ability to form hydrogen bonds can lead to better interactions with biological receptors.

Environmental Science

In environmental science, this compound is used to study the degradation of amines in carbonated environments, which is a significant operation in chemical industries . Understanding these degradation products is essential for developing advanced CO2 capture technologies.

Heterocyclic Chemistry Research

Lastly, 1,4-Bis(trifluoroacetyl)piperazine plays a role in heterocyclic chemistry research, where it is used to explore new synthetic pathways and create novel heterocyclic structures . These structures are foundational in the development of new materials and pharmaceuticals.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “1,1’-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone)” can provide detailed information about the safety and hazards associated with this compound . It is always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2,2,2-trifluoro-1-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6N2O2/c9-7(10,11)5(17)15-1-2-16(4-3-15)6(18)8(12,13)14/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBRDMSPKOYLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286073
Record name 1,4-Bis(trifluoroacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(trifluoroacetyl)piperazine

CAS RN

6345-81-9
Record name NSC43703
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(trifluoroacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.